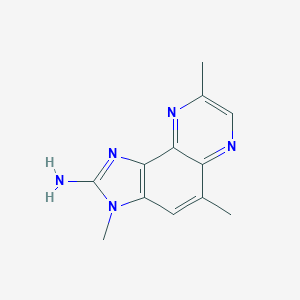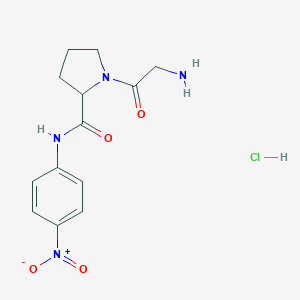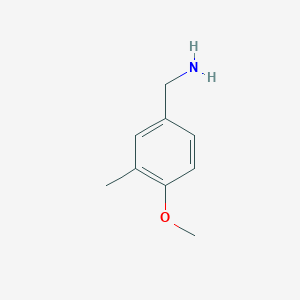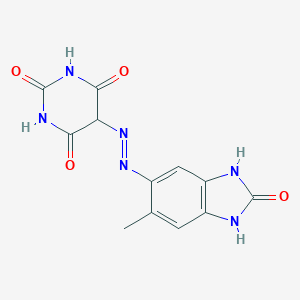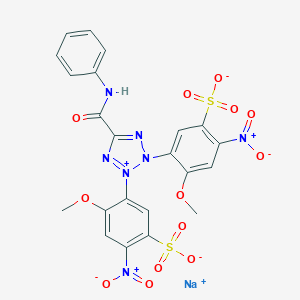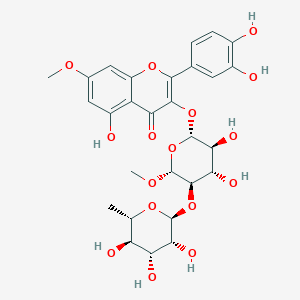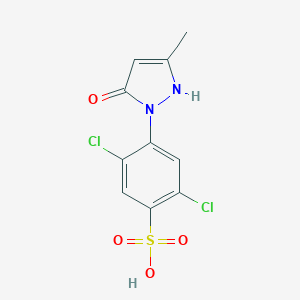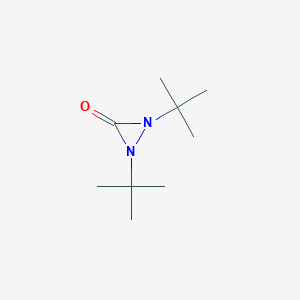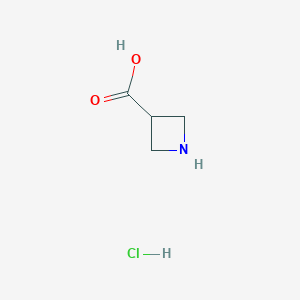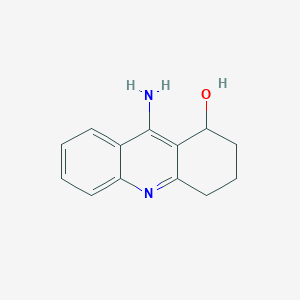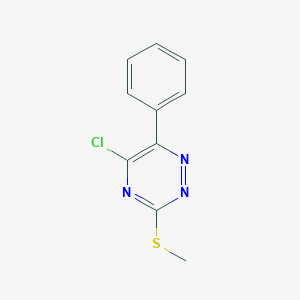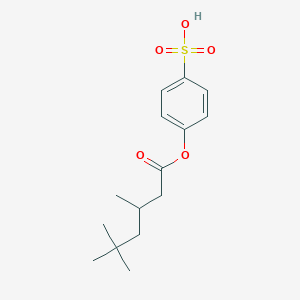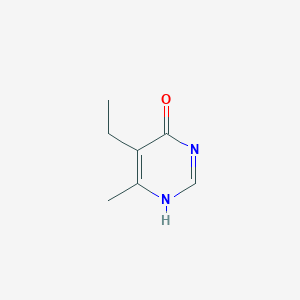
4-Pyrimidinol, 5-ethyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinol, 5-ethyl-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a heterocyclic compound that contains a pyrimidine ring with an ethyl and methyl group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinol, 5-ethyl-6-methyl- is not fully understood. However, it has been shown to interact with various enzymes and receptors in the body, leading to its biological activities. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
4-Pyrimidinol, 5-ethyl-6-methyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Pyrimidinol, 5-ethyl-6-methyl- in lab experiments is its ease of synthesis and availability. It can be synthesized using simple methods and is readily available from commercial sources. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Pyrimidinol, 5-ethyl-6-methyl-. One area of research could be to further investigate its potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Another area of research could be to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of 4-Pyrimidinol, 5-ethyl-6-methyl- can be achieved using several methods. One of the most commonly used methods is the reaction of ethyl acetoacetate and guanidine hydrochloride in the presence of a base such as sodium ethoxide. Another method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as potassium hydroxide. Both methods result in the formation of 4-Pyrimidinol, 5-ethyl-6-methyl- with good yields.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinol, 5-ethyl-6-methyl- has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
103980-63-8 |
|---|---|
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)8-4-9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
YFQYHKFLGGGCFR-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=C(NC=NC1=O)C |
SMILES |
CCC1=C(N=CNC1=O)C |
Kanonische SMILES |
CCC1=C(NC=NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



